Sardomozide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sardomozide typically involves the reaction of indanone derivatives with hydrazinecarboximidamide under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sardomozide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrides .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Sardomozide serves as a tool compound in chemical research to investigate the inhibition of SAMDC and its impact on polyamine biosynthesis. By inhibiting this enzyme, researchers can study the downstream effects on cellular processes that rely on polyamines, such as cell growth and differentiation.

Biological Research

In biological studies, this compound is employed to explore the role of polyamines in cellular functions. Its application in cell culture studies has revealed significant insights into how polyamines influence cell proliferation and survival under various conditions.

Case Study: Inhibition of Polyamine Biosynthesis

A study demonstrated that treatment with this compound significantly reduced polyamine levels in various cancer cell lines, leading to inhibited cell proliferation. This highlights the compound's potential as a therapeutic agent in cancer treatment by targeting polyamine metabolism.

Medical Applications

This compound is being investigated for its potential therapeutic applications in cancer treatment. Its ability to inhibit cell proliferation makes it a candidate for combination therapies aimed at enhancing the efficacy of existing anticancer drugs.

Case Study: Combined Treatment with Cytarabine

Research has shown that combining this compound with cytarabine enhances cytotoxicity in methylthioadenosine phosphorylase-deficient leukemia cells. This combination therapy targets polyamine synthesis pathways crucial for cancer cell survival, suggesting a promising avenue for treating specific leukemia types .

Industrial Applications

In industrial settings, this compound is utilized in drug development processes and as a reference compound in quality control measures. Its role in standardizing assays related to SAMDC inhibition is vital for ensuring consistency and reliability in experimental results.

Biological Implications

The inhibition of polyamine synthesis by this compound has profound implications for cellular processes:

- Cell Cycle Arrest : Disruption of polyamine levels leads to cell cycle arrest, particularly relevant in rapidly proliferating cancer cells.

- Apoptosis Induction : Altered polyamine levels can trigger apoptotic pathways, positioning this compound as a potential candidate for cancer therapeutics.

- Modulation of Gene Expression : this compound influences protein translation mechanisms through its effects on polyamines, impacting gene expression related to cell growth and differentiation .

Wirkmechanismus

The compound exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), which is a key enzyme in the polyamine biosynthesis pathway. By inhibiting this enzyme, the compound reduces the levels of polyamines such as spermidine and spermine, which are essential for cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amidino-1-indanone-2′-amidinohydrazone dihydrochloride: Another polyamine biosynthesis inhibitor with similar biochemical properties.

CGP 48664 dihydrochloride: A compound with comparable inhibitory effects on AdoMetDC.

Uniqueness

Sardomozide stands out due to its high specificity and potency in inhibiting AdoMetDC, making it a valuable tool in biochemical research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

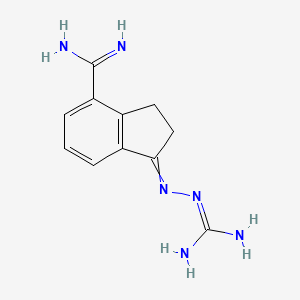

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869976 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.